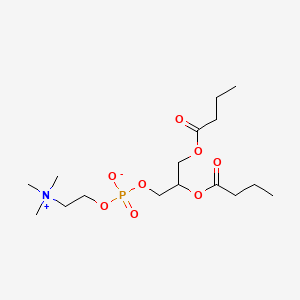

Dibutyroylphosphatidylcholine, dl-

Description

Significance of Phosphatidylcholines in Biological Systems

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683), constituting a significant portion of eukaryotic cell membranes. numberanalytics.comwisdomlib.orgnih.gov Their amphipathic nature, with a hydrophilic head and hydrophobic tail, is fundamental to the formation of the lipid bilayer, the basic structure of all cellular membranes. numberanalytics.comnih.gov This bilayer not only acts as a physical barrier but also provides a dynamic environment for a vast array of cellular processes. nih.govmdpi.com

The importance of PCs extends beyond their structural role. They are critically involved in:

Cell Signaling: PCs and their derivatives act as second messengers in various signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.gov

Lipid Metabolism and Transport: PCs are essential components of lipoproteins, which are responsible for transporting lipids throughout the body. numberanalytics.com They also influence the activity of enzymes involved in lipid metabolism. numberanalytics.com

Membrane Fluidity and Integrity: The composition of fatty acid chains in PCs influences the fluidity and permeability of the membrane, which is crucial for the function of embedded proteins. nih.govmdpi.com

Precursor for Neurotransmitters: Choline (B1196258), a component of PC, is a precursor for the neurotransmitter acetylcholine, which is vital for nerve signaling and cognitive function. nih.gov

Rationale for Utilizing Short-Chain Phosphatidylcholine Analogs in Academic Research

While naturally occurring long-chain PCs are essential for cellular function, their insolubility in aqueous solutions presents challenges for in vitro studies. Short-chain PC analogs, such as DBPC, overcome this limitation. Their shorter acyl chains (in this case, butyryl groups) increase their water solubility, allowing them to exist as monomers at low concentrations and to form micelles above a certain concentration known as the critical micelle concentration (CMC). nih.govmdpi.commpg.de

This behavior is highly advantageous for researchers because it allows them to:

Study enzyme kinetics: The ability to control the aggregation state of the lipid (monomer vs. micelle) is crucial for studying the activity of lipid-metabolizing enzymes like phospholipases. nih.govescholarship.org

Investigate protein-lipid interactions: The water solubility of short-chain PCs facilitates the study of how peripheral membrane proteins bind to and interact with lipid surfaces. nih.govacs.org

Create model membrane systems: Micelles and bicelles formed from short-chain PCs serve as simplified models of biological membranes, enabling the study of membrane protein structure and function in a controlled environment. escholarship.orgmdpi.com

Facilitate structural studies: The use of short-chain PC analogs can aid in the crystallization of membrane proteins for X-ray crystallography. researchgate.netacs.org

Historical Perspective of Dibutyroylphosphatidylcholine in Membrane and Lipid Research

The concept of the cell membrane as a lipid bilayer was first proposed in the early 20th century and later refined by the fluid mosaic model in 1972. mdpi.comnih.gov This model spurred intense research into the biophysical properties of lipids and their interactions with proteins. tandfonline.com The synthesis of short-chain lecithin (B1663433) (phosphatidylcholine) analogs, including DBPC, provided researchers with a powerful new tool to probe these complex systems.

Early research utilizing DBPC and other short-chain PCs focused on understanding the fundamental principles of lipid self-assembly into micelles and bilayers. ox.ac.uk These studies were instrumental in characterizing the forces that govern membrane structure. Subsequently, DBPC became widely used to investigate the mechanism of action of phospholipase A2, an enzyme that hydrolyzes phospholipids at the sn-2 position. nih.govwikipedia.org The ability to study the enzyme's activity on both monomeric and micellar forms of DBPC provided key insights into its catalytic mechanism. escholarship.org

More recently, with the advent of sophisticated biophysical techniques and computational modeling, DBPC continues to be a relevant tool in membrane research. frontiersin.org It is used in studies of lipid flip-flop across membranes, the process by which lipids move from one leaflet of the bilayer to the other. ox.ac.ukresearchgate.netresearchgate.net Furthermore, DBPC is employed in structural biology to aid in the characterization of protein-lipid complexes. acs.orgresearchgate.net The historical and ongoing use of DBPC underscores its enduring importance as a model lipid for elucidating the intricacies of membrane biology. nih.govimrpress.com

Properties

CAS No. |

63119-35-7 |

|---|---|

Molecular Formula |

C16H32NO8P |

Molecular Weight |

397.40 g/mol |

IUPAC Name |

2,3-di(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3 |

InChI Key |

QIJYAMAPPUXBSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |

Origin of Product |

United States |

Role in Membrane Dynamics and Translocation

Transbilayer Movement Mechanisms of Phospholipids (B1166683)

The movement of phospholipids between the two leaflets of the cell membrane, known as transbilayer movement or flip-flop, is a tightly regulated process essential for maintaining membrane asymmetry and function. This movement occurs through several distinct mechanisms, including facilitated diffusion, protein-mediated translocation, and spontaneous diffusion.

Facilitated Diffusion of Phosphatidylcholine Analogs

The study of phosphatidylcholine (PC) analogs, such as those with fluorescent or spin labels, has provided significant insights into the dynamics of facilitated diffusion. biologists.com These analogs allow for the tracking of phospholipid movement across the membrane. While the passive transbilayer diffusion of some fluorescently labeled PC analogs can be slow, other analogs, like spin-labeled versions, exhibit higher rates of passive diffusion. biologists.com This suggests that the nature of the analog, including the length of its acyl chains, can influence its rate of movement across the membrane. biologists.com

Protein-Mediated Translocation of Phospholipids

Specialized proteins play a crucial role in the rapid and specific translocation of phospholipids across the membrane, a process that is often dependent on cellular energy in the form of ATP. biologists.comportlandpress.com These protein-mediated mechanisms are essential for establishing and maintaining the asymmetric distribution of lipids, which is a hallmark of the plasma membrane of eukaryotic cells. portlandpress.comnih.gov

Flippases are a class of transporters that actively move specific phospholipids, primarily aminophospholipids like phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), from the outer (exoplasmic) leaflet to the inner (cytoplasmic) leaflet of the plasma membrane. biologists.comnih.govmdpi.com This process is ATP-dependent and contributes to the enrichment of these negatively charged lipids in the inner leaflet. biologists.comnih.gov While the primary substrates for flippases are aminophospholipids, studies using analogs like NBD-labeled phosphatidylcholine have been instrumental in characterizing their activity. biorxiv.org For instance, the flippase activity of certain P4-ATPases, which were initially identified as phosphatidylcholine flippases, has been shown to also translocate phosphatidylinositol. biorxiv.org The use of short-chain analogs like dibutyroylphosphatidylcholine has been valuable in reconstituting and characterizing flippase activity in vitro. cornell.edualljournals.cn

| Characteristic | Description | Primary Substrates | Energy Dependence | Key Function |

|---|---|---|---|---|

| Directionality | Moves phospholipids from the exoplasmic to the cytoplasmic leaflet (inward). | Phosphatidylserine (PS), Phosphatidylethanolamine (PE) | ATP-dependent | Maintains high concentration of aminophospholipids in the inner leaflet. |

In contrast to the unidirectional movement facilitated by flippases, scramblases mediate the rapid, bidirectional, and non-specific translocation of phospholipids between the two leaflets of the membrane. portlandpress.comwikipedia.org This process is typically independent of ATP and is often activated by an increase in intracellular calcium concentration. nih.govwikipedia.org Scramblase activation leads to the collapse of membrane lipid asymmetry, exposing phospholipids like PS on the cell surface, which can act as a signal for processes such as blood coagulation and apoptosis. portlandpress.comthieme-connect.com The family of phospholipid scramblases (PLSCRs) has been identified as key players in this process. wikipedia.org

| Characteristic | Description | Substrate Specificity | Energy Dependence | Primary Activator | Key Function |

|---|---|---|---|---|---|

| Directionality | Bidirectional movement of phospholipids. | Non-specific | ATP-independent | Increased intracellular Ca2+ | Collapses membrane asymmetry, exposing phosphatidylserine. |

Floppases, often members of the ATP-binding cassette (ABC) transporter superfamily, mediate the outward movement of phospholipids from the cytoplasmic to the exoplasmic leaflet. portlandpress.commdpi.com This ATP-dependent process is crucial for transporting lipids like phosphatidylcholine (PC) and sphingomyelin (B164518) to the outer leaflet, contributing to membrane asymmetry. portlandpress.com Studies utilizing fluorescently labeled PC analogs have been essential in characterizing floppase activity. For example, the multidrug resistance-associated protein 1 (MRP1) has been shown to function as a floppase, translocating a fluorescently labeled phosphatidylcholine analog in an ATP-dependent manner. nih.gov

| Characteristic | Description | Primary Substrates | Energy Dependence | Key Function |

|---|---|---|---|---|

| Directionality | Moves phospholipids from the cytoplasmic to the exoplasmic leaflet (outward). | Phosphatidylcholine (PC), Sphingomyelin (SM) | ATP-dependent | Transports lipids to the outer leaflet, contributing to membrane asymmetry. |

Spontaneous Transbilayer Diffusion in Lipid Bilayers

In addition to protein-mediated transport, phospholipids can also move across the lipid bilayer spontaneously, although this process is generally much slower for most native phospholipids. biologists.comtandfonline.com The rate of spontaneous flip-flop is influenced by factors such as the size and charge of the phospholipid headgroup and the physical state of the lipid bilayer. nih.govtandfonline.com For instance, lipids with small, uncharged headgroups exhibit faster spontaneous translocation. nih.gov Studies on liposomes have shown that the transbilayer movement of phospholipid analogs increases dramatically at the lipid phase transition temperature, likely due to molecular packing defects in the membrane. nih.gov The rate of spontaneous diffusion is also affected by the acyl chain length of the phospholipid, with some studies suggesting that an increase in chain length can lead to an increase in the transbilayer movement of PC analogs. biologists.com

Asymmetry of Lipid Distribution in Biological Membranes

A defining characteristic of the plasma membranes in the majority of eukaryotic cells is the asymmetric distribution of phospholipids between the inner and outer leaflets. pnas.orgmdpi.com Generally, the outer leaflet is rich in choline-containing phospholipids, namely phosphatidylcholine and sphingomyelin. pnas.orglibretexts.org In contrast, the inner leaflet, which faces the cytoplasm, has a higher concentration of aminophospholipids like phosphatidylserine and phosphatidylethanolamine. pnas.orglibretexts.org This non-random arrangement is not merely structural but is fundamental to a host of cellular functions, from signaling pathways to maintaining membrane stability. pnas.orgmdpi.com The specific lipid composition of each leaflet contributes to differences in physical properties such as fluidity and surface charge between the two layers of the membrane. nih.gov

The maintenance of phospholipid asymmetry is an active, energy-dependent process orchestrated by specific protein transporters. colorado.edunih.gov This vital task is primarily carried out by two types of ATP-powered pumps: "flippases" and "floppases". colorado.eduashpublications.org Flippases, which are P-type ATPases, are responsible for transporting aminophospholipids, specifically phosphatidylserine (PS) and phosphatidylethanolamine (PE), from the outer leaflet to the inner leaflet. pnas.org This inward-directed movement ensures that PS is almost exclusively located on the cytoplasmic side in healthy cells. nih.gov Conversely, "floppases," members of the ATP-binding cassette (ABC) transporter family, move phospholipids from the inner (cytoplasmic) leaflet to the outer (exoplasmic) leaflet. ashpublications.org The coordinated action of these transporters establishes and preserves the distinct lipid compositions of the two leaflets, a state that is crucial for normal cell function. pnas.orgnih.gov

While cells expend significant energy to maintain lipid asymmetry, there are specific physiological situations, such as blood coagulation and apoptosis (programmed cell death), where this asymmetry is intentionally and rapidly collapsed. nih.govashpublications.org The primary enzymes responsible for this disruption are "scramblases". ashpublications.orgegyankosh.ac.in Unlike flippases and floppases, scramblases are ATP-independent and are typically activated by an influx of calcium ions into the cytoplasm. ashpublications.org Once activated, scramblases facilitate the rapid, bidirectional, and non-specific movement of phospholipids between the two leaflets. colorado.eduashpublications.org This scrambling leads to the exposure of phosphatidylserine on the outer surface of the cell, which acts as a critical signal for recognition and clearance by phagocytic cells in the case of apoptosis, and as a catalytic surface for the assembly of clotting factors in blood coagulation. nih.govashpublications.org

Membrane Curvature and Lipid Redistribution Studies

The shape and composition of biological membranes are intrinsically linked. Membrane curvature, a deviation from a flat planar structure, is a key feature in many cellular processes, including vesicle formation, endocytosis, and exocytosis. biorxiv.orgresearchgate.net The distribution of different lipid species is often coupled to the local curvature of the membrane. biorxiv.orgresearchgate.net Lipids with specific molecular shapes, or "intrinsic curvatures," tend to accumulate in regions of corresponding membrane curvature to minimize the bending energy of the bilayer. biorxiv.org For instance, lipids with larger headgroups are thought to favor the convex outer leaflet of a curved membrane, while those with smaller headgroups may prefer the concave inner leaflet. nih.gov

In the study of these phenomena, short-chain phospholipids like dibutyroylphosphatidylcholine (dl-DBPC) have proven to be valuable experimental tools. nih.govox.ac.uk Due to its short butyroyl chains, DBPC is more water-soluble than its long-chain counterparts. nih.govox.ac.uk This property allows it to be introduced into the aqueous medium and subsequently insert into the outer leaflet of pre-existing vesicles or cells. Its translocation, or "flip-flop," to the inner leaflet can then be monitored. nih.govox.ac.uk Research using DBPC in rat liver microsomes demonstrated that its translocation is a protein-mediated process, suggesting the involvement of a "flippase" transporter. nih.gov This transport was found to be saturable and could be inhibited by proteases and certain chemical agents. nih.gov However, in other studies using different model systems, no competition was observed between the water-soluble DBPC and other amphiphilic spin-labeled phospholipids, suggesting that different translocation mechanisms might exist or that the transporter has a low lipid specificity. nih.gov The use of such short-chain analogs helps to probe the dynamics of lipid movement and the influence of factors like membrane curvature and protein-mediated transport on the distribution of phospholipids across the bilayer. aip.org

Enzymatic Interactions and Substrate Specificity

Dibutyroylphosphatidylcholine as a Substrate for Phospholipases

Dibutyroylphosphatidylcholine, with its short acyl chains, serves as a valuable tool in studying enzyme kinetics, particularly for phospholipases that act on phosphatidylcholine (PC). Its water-solubility allows for assays to be conducted with monomeric substrates, avoiding the complexities of lipid-water interfaces.

Phospholipase D (PLD) enzymes catalyze the hydrolysis of the terminal phosphodiester bond of glycerophospholipids, like phosphatidylcholine, to produce phosphatidic acid (PA) and a free headgroup. nih.gov While many studies focus on PLD activity at membrane interfaces, the use of short-chain, water-soluble PC analogs like dibutyroylphosphatidylcholine allows for the investigation of PLD activity on monomeric substrates. This is crucial for distinguishing between interfacial activation and true catalytic activity. For instance, significant activation of bacterial PLD by phosphatidic acid has been observed with monomeric phosphatidylcholine substrates, indicating an allosteric mechanism rather than simply enhanced vesicle binding. nih.gov

Bacterial PLDs often exhibit a broader substrate specificity compared to their mammalian counterparts. sigmaaldrich.com While the primary substrate for many PLDs is phosphatidylcholine, their activity can be influenced by the structure of the PC analog. nih.govsigmaaldrich.com Some bacterial PLDs can hydrolyze various phospholipids (B1166683), although they often show a preference for PC. nih.gov For example, a recently identified PLD from Dechloromonas aromatica RCB displays a strong preference for phosphatidylethanolamine (B1630911) (PE) over PC. nih.gov The unique transphosphatidylation activity of PLD, where a primary alcohol can substitute for water, allows for the synthesis of various phosphatidyl-alcohols, a reaction that is highly efficient and has been used to probe PLD activity and substrate recognition. sigmaaldrich.complos.org This reaction underscores the enzyme's ability to recognize and process different PC analogs.

Phosphatidic acid (PA), the product of PLD-mediated hydrolysis of phosphatidylcholine, can act as a significant modulator of PLD activity. nih.gov Research has shown that the activity of bacterial PLD towards phosphatidylcholine bilayers can be enhanced seven-fold by the inclusion of 10 mol% of PA. nih.gov This activation is specific, as other negatively charged lipids did not produce the same effect. nih.gov Crucially, this PA-induced activation was also observed with monomeric phosphatidylcholine substrates, such as dibutyroylphosphatidylcholine, when PA was supplied in separate vesicles. nih.gov This finding suggests that the activation is not due to changes in the substrate vesicles but rather an allosteric effect where a Ca2+·PA complex interacts with the PLD enzyme at a site distinct from the active site. nih.gov This allosteric regulation by PA is a key feature of PLD function. nih.govembopress.org

Phosphatidylinositol-specific phospholipase C (PI-PLC) primarily cleaves phosphatidylinositol (PI) and its phosphorylated derivatives. wikipedia.orgrcsb.org However, its activity is significantly modulated by the presence of non-substrate lipids like phosphatidylcholine. nih.govscispace.com The inclusion of PC in PI-containing vesicles can lead to a substantial increase in the specific activity of bacterial PI-PLC enzymes. scispace.com For Bacillus thuringiensis PI-PLC, this synergy is due to a dramatic increase in binding affinity for vesicles containing PC. mdpi.com The enzyme exhibits a much higher affinity for PC-rich vesicles compared to pure PI vesicles. mdpi.comnih.gov Short-chain PCs, like diheptanoylphosphatidylcholine, have been used to study these interactions, revealing that PI-PLC can form distinct complexes with both monomeric and micellar forms of PC. merckmillipore.com This indicates that PI-PLC possesses an interfacial binding surface that interacts with PC, which in turn enhances its catalytic activity towards its primary substrate, PI. nih.govmerckmillipore.com

Enzyme-Membrane Binding and Activation Mechanisms

The binding of enzymes to membrane surfaces is a critical step that often precedes and regulates their catalytic activity. This is particularly true for phospholipases that act on lipid substrates embedded within a membrane.

The interaction between phospholipases and membrane surfaces is often mediated by specific amino acid residues that form a binding interface. Aromatic residues, such as tyrosine and tryptophan, play a crucial role in anchoring these enzymes to membranes containing phosphatidylcholine.

For Bacillus thuringiensis PI-PLC, several tyrosine residues located on helix G (Tyr-246, Tyr-247, Tyr-248, Tyr-251) and a tryptophan on a connecting loop (Trp-242) have been implicated in binding to PC interfaces. nih.gov These residues are thought to form a "cation-π box" or cage that specifically interacts with the choline (B1196258) headgroup of PC. nih.govuib.no This interaction is significant, contributing as much as 2-3 kcal/mol to the protein-membrane affinity. biorxiv.org The importance of these residues is highlighted by mutagenesis studies; for example, mutating Tyr88 and Tyr246 to alanine (B10760859) significantly reduces the enzyme's affinity for PC-rich membranes. uib.nonih.gov

In contrast, the PI-PLC from Staphylococcus aureus, which has a much lower affinity for PC membranes, lacks two of the four key tyrosine residues found in the B. thuringiensis enzyme. nih.gov Engineering the S. aureus PI-PLC by introducing these two "missing" tyrosine residues (N254Y/H258Y) dramatically increases its affinity for PC-containing vesicles, confirming the critical role of this aromatic motif in specific PC recognition. mdpi.comnih.gov This engineered enzyme mimics the behavior of the B. thuringiensis PI-PLC, demonstrating that the cation-π box is a specific and transferable membrane-targeting motif. nih.gov

The table below summarizes the key amino acid residues involved in the membrane interactions of B. thuringiensis and S. aureus PI-PLC.

| Enzyme | Key Residues for PC Binding | Location | Interaction Type | Effect of Mutation |

| B. thuringiensis PI-PLC | Tyr-88, Tyr-246, Tyr-247, Tyr-248, Tyr-251, Trp-242 | Helix G, F/G Loop | Cation-π interaction with choline headgroup | Reduced membrane affinity |

| S. aureus PI-PLC (Wild-Type) | Tyr-253, Tyr-255 | Helix G | Weak interaction with PC | Low affinity for PC membranes |

| S. aureus PI-PLC (N254Y/H258Y Mutant) | Tyr-253, Tyr-254, Tyr-255, Tyr-258 | Helix G | Cation-π interaction with choline headgroup | Dramatically increased affinity for PC membranes |

Applications in Membrane Biophysics Research

Model Membrane Systems Utilizing Dibutyroylphosphatidylcholine

DBPC is instrumental in the formation of various model membrane systems that mimic the complex environment of cellular membranes. These artificial systems allow researchers to investigate specific membrane processes under controlled conditions.

Use in Unilamellar Vesicles and Liposomes

Unilamellar vesicles (UVs) and liposomes are spherical structures composed of a lipid bilayer enclosing an aqueous core. They serve as excellent models for cell membranes. researchgate.net DBPC is often used in the preparation of these vesicles. For instance, small unilamellar vesicles (SUVs) can be formed by sonication of phospholipids (B1166683) in an aqueous buffer. nih.gov The inclusion of DBPC can influence the properties of these vesicles, and its water-soluble nature facilitates its incorporation into pre-formed liposomes. This allows for the controlled modification of the lipid composition of the outer leaflet of the vesicle membrane.

Giant unilamellar vesicles (GUVs) are another important model system, prized for their cell-like size which allows for direct observation using light microscopy. researchgate.net A common method for GUV formation is electroformation, which can be performed using large unilamellar vesicles (LUVs) that contain the desired lipid and protein composition. researchgate.net DBPC can be a component of these initial LUVs, thereby being incorporated into the resulting GUVs.

The applications of liposomes and vesicles containing DBPC are extensive in biomedical and pharmaceutical research, particularly in drug delivery. wbcil.comxiahepublishing.comijpsjournal.com They can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to specific cells or tissues. wbcil.comijpsjournal.com

Reconstituted Proteoliposome Systems for Lipid Translocation Studies

Proteoliposomes are liposomes into which membrane proteins have been incorporated. These systems are crucial for studying the function of membrane proteins in a controlled lipid environment. d-nb.info DBPC has been utilized in the reconstitution of proteoliposomes to investigate the process of lipid translocation, also known as flip-flop, across the membrane bilayer. researchgate.netcornell.edu

In the endoplasmic reticulum (ER), where most cellular lipids are synthesized, scramblases facilitate the rapid, bidirectional movement of phospholipids between the two leaflets of the membrane. biorxiv.org To study this process, researchers have reconstituted ER membrane proteins into proteoliposomes. researchgate.netbiorxiv.org The activity of these scramblases can be assayed by monitoring the translocation of a fluorescently labeled lipid analogue. biorxiv.org In some studies, radiolabeled dibutyroylphosphatidylcholine has been used as a water-soluble probe to measure transport activity. cornell.edu The rationale is that this water-soluble phospholipid can be readily added to the external solution and its translocation to the inner leaflet can be quantified.

These studies have revealed that phospholipid translocation in the ER is a protein-mediated process with low specificity. researchgate.net The use of DBPC in these reconstituted systems has been instrumental in demonstrating that specific proteins are required to facilitate the bidirectional translocation of phosphatidylcholine across the ER membrane. researchgate.net

Investigating Lipid-Protein Interactions in Model Membranes

The interactions between lipids and proteins are fundamental to a vast array of cellular processes. frontiersin.orgtechscience.cn DBPC-containing model membranes provide a powerful platform to dissect the intricacies of these interactions. nih.govwhiterose.ac.uk

Peripheral Membrane Protein Adsorption and Desorption

Peripheral membrane proteins temporarily associate with the surface of cellular membranes, playing key roles in signaling and membrane trafficking. acs.org The adsorption and desorption of these proteins are often regulated by the lipid composition of the membrane. acs.orgnih.govbiorxiv.orgrsc.org

Model systems incorporating DBPC can be used to study how these proteins bind to and release from the membrane. For example, the binding of certain proteins is influenced by the presence of specific lipid headgroups. nih.gov X-ray crystallography studies have shown that some protein domains can specifically bind choline (B1196258) and dibutyroylphosphatidylcholine, highlighting the importance of the phosphatidylcholine headgroup in protein recognition. nih.gov The kinetics of protein adsorption and desorption can be studied using techniques that monitor the association of the protein with the model membrane over time. nih.gov

Dynamics of Lipid-Protein Binding Sites

The interaction between a membrane protein and its surrounding lipids is not static. There is a dynamic interplay, with lipids moving in and out of binding sites on the protein surface. mdpi.comnih.govelifesciences.orgnih.govbiorxiv.org Understanding these dynamics is crucial for a complete picture of membrane protein function. mdpi.com

Fluorescence quenching techniques have been employed to study the specificity of peptide-lipid interactions in model membranes. nih.gov By using bromine-containing phospholipids that can quench the fluorescence of tryptophan residues in a transmembrane peptide, researchers can determine the relative binding affinities of different lipids for the peptide. nih.gov These studies have shown that even for a given protein, there can be different classes of binding sites with varying affinities for specific lipids. nih.gov

Molecular dynamics simulations have also become a powerful tool to investigate the dynamics of lipid-protein interactions at an atomic level. whiterose.ac.ukmdpi.comnih.gov These simulations can reveal specific residues on the protein that interact with lipids and can track the movement of lipids around the protein over time. whiterose.ac.ukmdpi.com

Membrane Fluidity and Structural Studies

The fluidity of a biological membrane is a critical parameter that influences the diffusion and function of membrane components. lipotype.comnih.govembopress.orgconductscience.com DBPC, with its short acyl chains, can be used to modulate the fluidity of model membranes. The incorporation of short-chain phospholipids like DBPC can increase membrane fluidity.

The structure of the membrane, including its thickness and the packing of its lipid components, is also influenced by its composition. nih.govnih.gov The "mattress model" of lipid-protein interactions proposes that the mismatch between the hydrophobic thickness of a protein and the surrounding lipid bilayer can lead to elastic deformations of the membrane and influence protein aggregation. nih.gov By systematically varying the lipid composition of model membranes, for instance by including lipids with different acyl chain lengths like DBPC, researchers can test the predictions of such models.

The table below summarizes some of the key research findings related to the applications of Dibutyroylphosphatidylcholine in membrane biophysics.

| Research Area | Key Finding | Model System | Relevant Techniques |

| Model Membranes | DBPC can be used to form unilamellar vesicles and liposomes for drug delivery and as cell membrane models. researchgate.netwbcil.comijpsjournal.com | Unilamellar Vesicles, Liposomes | Sonication, Electroformation |

| Lipid Translocation | Specific proteins are required for the bidirectional translocation of phosphatidylcholine across the ER membrane. researchgate.net | Reconstituted Proteoliposomes | Fluorescence-based assays, Radiolabeling |

| Lipid-Protein Interactions | Some peripheral membrane proteins have specific binding sites for the choline headgroup of phospholipids. nih.gov | Small Unilamellar Vesicles | X-ray Crystallography, Fluorescence Spectroscopy |

| Binding Dynamics | Lipid-protein binding is a dynamic process with lipids exhibiting different residence times at various binding sites on a protein. mdpi.com | Model Membranes | Fluorescence Quenching, Molecular Dynamics Simulations |

| Membrane Fluidity | The incorporation of short-chain phospholipids can alter the fluidity of model membranes. lipotype.com | Model Membranes | Fluorescence Correlation Spectroscopy |

| Membrane Structure | Mismatches in hydrophobic thickness between proteins and the lipid bilayer can influence membrane organization. nih.gov | Lipid Bilayers | Calorimetry, Nuclear Magnetic Resonance |

Based on a comprehensive search for scientific literature, there is insufficient detailed information available to construct a thorough and scientifically accurate article focusing solely on the computational and simulation applications of Dibutyroylphosphatidylcholine, dl- (DBPC) according to the specified outline.

The requested topics are highly specific, centering on:

Molecular Dynamics (MD) simulations of DBPC bilayers.

Potential of Mean Force (PMF) calculations for lipid translocation in DBPC systems.

The development of coarse-grained force fields specifically parameterized for DBPC.

While these computational techniques are extensively documented and applied to a wide range of more common phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) nih.govacs.orgnih.govnih.gov, dedicated studies on DBPC are not prevalent in the available literature.

The short butyroyl chains of DBPC give it unique physicochemical properties, leading it to form micelles or highly dynamic and unstable bilayers rather than the more ordered lamellar structures typical of longer-chain lipids. This makes it a challenging system for standard bilayer simulations and may account for the limited number of studies focusing on its specific use in the requested computational biophysics applications.

A single mention was found linking dibutyroylphosphatidylcholine to steered molecular dynamics simulations and the MARTINI coarse-grain force field, but this lacked the detailed findings necessary to populate the outlined article sections. researchgate.net

Therefore, generating an article that is "thorough, informative, and scientifically accurate" while strictly adhering to the outline and focusing exclusively on "Dibutyroylphosphatidylcholine, dl-" is not possible with the currently available information. To do so would require extrapolating from research on different molecules, which would violate the explicit instructions of the request.

Analytical and Methodological Research Approaches

Spectroscopic Techniques for Dibutyroylphosphatidylcholine Characterization

Spectroscopic techniques are pivotal in elucidating the structural and dynamic properties of phospholipids (B1166683) like dibutyroylphosphatidylcholine (DBPC). These methods provide insights into molecular conformation, interactions, and behavior within various environments, particularly in membrane-mimicking systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Membrane Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for studying the structure and dynamics of phospholipids in environments that mimic biological membranes. researchgate.netnih.gov It allows for the detailed investigation of molecular orientation, conformational changes, and intermolecular interactions at an atomic level.

Phosphorus-31 (³¹P) NMR is particularly sensitive to the chemical environment of the phosphate (B84403) group in phospholipids, making it an excellent probe for the headgroup dynamics. researchgate.netnih.gov Traditional ³¹P NMR spectroscopy has been instrumental in studying lipid phase states and headgroup orientation relative to the bilayer normal. researchgate.net Field-cycling NMR relaxometry extends the capabilities of conventional NMR by measuring the spin-lattice relaxation rate (R₁) over a wide range of magnetic field strengths. nih.govfrontiersin.org This technique provides detailed information about molecular motions over various timescales.

In studies of phospholipid vesicles, ³¹P field cycling NMR has been used to measure R₁ over a broad field range, from as low as 0.003 T up to 11.7 T. researchgate.netnih.gov The dependence of R₁ on the magnetic field strength can be analyzed to extract motional parameters. For instance, a model-free analysis can yield correlation times (τc) associated with the rotation of the phospholipid molecule around the axis perpendicular to the membrane surface, an order parameter (S²) related to the chemical shift anisotropy (CSA), and a time constant for faster internal motions (τhf). nih.gov

The temperature dependence of ³¹P R₁ at low fields can be used to probe the energy barriers associated with these motions. researchgate.net For example, an internal motion with a correlation time in the range of 5 to 10 nanoseconds has been attributed to the diffusion-in-a-cone of the phosphodiester moiety. researchgate.net This approach has been valuable in understanding how factors like temperature and the presence of other molecules, such as cholesterol, influence lipid dynamics. researchgate.net

Table 1: Key Parameters from ³¹P NMR Field Cycling Studies of Phospholipids

| Parameter | Description | Typical Information Gained |

| R₁ (Spin-Lattice Relaxation Rate) | The rate at which the net magnetization returns to thermal equilibrium along the main magnetic field. | Provides insights into molecular dynamics over a range of frequencies. nih.gov |

| τc (Rotational Correlation Time) | The average time it takes for a molecule to rotate by one radian. | Characterizes the overall reorientation of the phospholipid molecule. nih.gov |

| S² (Order Parameter) | A measure of the degree of spatial restriction of molecular motion. | Reflects the orientational order of the phospholipid headgroup. nih.gov |

| τhf (Fast Internal Motion Time Constant) | A time constant representing rapid internal motions within the molecule. | Describes faster, localized movements within the phospholipid structure. nih.gov |

This table summarizes key parameters obtained from ³¹P NMR field cycling experiments on phospholipids and the type of information they provide about molecular dynamics.

Proton (¹H) NMR, in conjunction with the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the three-dimensional structure and intermolecular distances in molecules. conductscience.comlibretexts.org The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei. ethz.ch This strong distance dependence makes it an excellent method for probing the spatial proximity of different parts of a molecule and for studying the dynamics of lipid assemblies. conductscience.comlibretexts.org

In the context of lipid dynamics, ¹H NMR-NOE experiments can provide information on the conformation and relative positions of different segments of the phospholipid molecule, such as the headgroup and the acyl chains. researchgate.net For instance, NOE measurements have been used to study the location and orientation of small molecules within lipid membranes. researchgate.net By observing NOEs between the protons of the small molecule and the protons of the lipid, researchers can determine how the molecule partitions into the bilayer and its preferred orientation.

Furthermore, transient NOE methods combined with spin-echo techniques have been successfully applied to large vesicles to study the motional correlation times between the hydrophilic and hydrophobic terminal groups in lipid membranes. researchgate.net These studies provide insights into the flexibility and dynamics of the lipid molecules within the curved bilayer of vesicles of varying sizes. researchgate.net The analysis of NOE data, often in conjunction with molecular dynamics (MD) simulations, allows for a detailed characterization of lipid dynamics and interactions within membrane systems. researchgate.net

Mass Spectrometry in Lipidomics Applications

Mass spectrometry (MS) has become an indispensable tool in the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems. nih.govnih.gov Its high sensitivity and specificity allow for the detailed characterization and quantification of a wide array of lipid species, including phospholipids like dibutyroylphosphatidylcholine. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like phospholipids. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which can then be analyzed by the mass spectrometer. nih.gov

ESI-MS can be used for both qualitative and quantitative analysis of complex phospholipid mixtures. nih.govnih.gov Collision-induced decomposition (CID) of the molecular ions in tandem mass spectrometry (MS/MS) experiments provides valuable structural information, including the identity of the polar headgroup and the fatty acyl chains. nih.gov For phosphatidylcholines, characteristic fragment ions are often observed that correspond to the phosphocholine (B91661) headgroup. jsbms.jp

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, providing a robust platform for the analysis of complex lipid mixtures. nih.govwikipedia.org In LC-MS, the sample is first separated into its individual components by the LC system, and then each component is introduced into the mass spectrometer for detection and identification. wikipedia.org

Different LC methods can be employed for lipid profiling. Reversed-phase (RP) chromatography separates lipids based on their hydrophobicity, which is influenced by the length and degree of unsaturation of the acyl chains. waters.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique that separates lipids based on the polarity of their headgroups. waters.com

The coupling of LC with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) allows for the confident identification and quantification of a wide range of lipid species in a single analysis. nih.govthermofisher.com This approach has been widely used for lipid profiling in various biological samples and is a cornerstone of modern lipidomics research. nih.govshimadzu.com

Table 2: Comparison of Analytical Techniques for Dibutyroylphosphatidylcholine Characterization

| Technique | Principle | Information Obtained | Advantages |

| ³¹P NMR Field Cycling | Measures spin-lattice relaxation rates over a wide range of magnetic fields. | Headgroup dynamics, molecular reorientation, and motional correlation times. nih.gov | Provides detailed information on molecular motions over various timescales. nih.govfrontiersin.org |

| ¹H NMR-NOE | Measures the transfer of nuclear spin polarization between spatially close protons. | Inter- and intramolecular distances, molecular conformation, and lipid dynamics. researchgate.netconductscience.com | Non-invasive and provides atomic-level structural information. researchgate.netnih.gov |

| ESI-MS | Soft ionization technique that generates gas-phase ions from solution. | Molecular weight, elemental composition, and structural information from fragmentation. nih.gov | High sensitivity and suitable for polar, thermally labile molecules. nih.gov |

| LC-MS | Separates components of a mixture by liquid chromatography followed by mass spectrometric detection. | Comprehensive lipid profiling, identification, and quantification of individual lipid species. nih.govwikipedia.org | High separation efficiency and ability to analyze complex mixtures. wikipedia.org |

This table provides a comparative overview of the analytical techniques discussed, highlighting their principles, the type of information they yield, and their key advantages in the context of characterizing dibutyroylphosphatidylcholine.

Multisegment Injection-Nonaqueous Capillary Electrophoresis-Mass Spectrometry in Lipidomics

Multisegment injection-nonaqueous capillary electrophoresis-mass spectrometry (MSI-NACE-MS) is a high-throughput analytical technique designed to address the complexity of the lipidome. chemrxiv.orgmcmaster.ca This method allows for the rapid analysis of multiple samples in a single run, significantly increasing sample throughput, which is crucial for large-scale clinical and epidemiological studies. nih.govmdpi.com The use of nonaqueous electrolytes expands the coverage of lipid species that can be analyzed, particularly ionic and polar lipids that are challenging to resolve with traditional methods. chemrxiv.orgmcmaster.canih.gov

Within this sophisticated analytical framework, compounds like Dibutyroylphosphatidylcholine, dl- (DBPC) serve a critical role, often as an internal standard. Internal standards are essential for ensuring the accuracy and reproducibility of analytical results by correcting for variations during sample preparation and analysis. nih.gov The unique properties of short-chain phospholipids like DBPC make them suitable for this purpose, as they are chemically similar to the endogenous lipids being analyzed but are not naturally present in the biological samples.

The MSI-NACE-MS platform has been successfully applied to stratify patients with non-alcoholic steatohepatitis (NASH) and to assess cardiovascular health by analyzing circulating phospholipids. mcmaster.ca The technique's ability to resolve a wide range of lipid classes, from free fatty acids to complex phospholipids, provides a comprehensive snapshot of the lipidome, facilitating biomarker discovery and a deeper understanding of lipid metabolism in disease. mcmaster.canih.gov

Table 1: Key Features of MSI-NACE-MS in Lipidomics

| Feature | Description | Reference |

|---|---|---|

| High Throughput | Analyzes multiple samples in a single run, often less than 4 minutes per sample. | nih.gov |

| Expanded Coverage | Nonaqueous electrolytes enable the analysis of a wide range of ionic and polar lipids. | chemrxiv.orgmcmaster.ca |

| Quality Control | Incorporates internal standards and batch correction for robust and reproducible data. | nih.gov |

| Clinical Application | Used for biomarker discovery in diseases like non-alcoholic steatohepatitis (NASH). | mcmaster.canih.gov |

Radiometric Assays for Lipid Translocation

Radiometric assays are a important tool for studying the dynamics of lipid translocation, also known as flip-flop, across biological membranes. These assays often utilize radiolabeled lipid analogs to trace their movement from one leaflet of a lipid bilayer to the other.

In this context, a radiolabeled version of Dibutyroylphosphatidylcholine, dl- would be an ideal probe. Its short acyl chains allow for rapid insertion into and potential translocation across membranes. The use of a radiolabel, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), on the choline (B1196258) headgroup or the butyroyl chains would enable sensitive detection and quantification of its movement.

The general principle of such an assay involves introducing the radiolabeled DBPC to one side of a membrane system, such as a liposome (B1194612) or a cell. Over time, the amount of radioactivity that has moved to the inner leaflet is measured. This can be achieved by various methods, including selective quenching of the outer leaflet signal or separation of the inner and outer leaflet lipids followed by scintillation counting. These studies are fundamental to understanding the function of flippase, floppase, and scramblase enzymes, which are critical for maintaining membrane asymmetry and cellular homeostasis.

Reconstitution Methodologies for Membrane Proteins

The study of membrane proteins often requires their removal from the complex native cell membrane and insertion into a simplified, artificial lipid environment, a process known as reconstitution. d-nb.info This allows for the detailed investigation of protein structure and function in a controlled setting. d-nb.infonih.gov Liposomes, which are spherical vesicles composed of a lipid bilayer, are commonly used for this purpose. nih.gov

Dibutyroylphosphatidylcholine, dl- (DBPC) can be utilized in these reconstitution methodologies. Its short-chain nature makes it more water-soluble than long-chain phospholipids, which can facilitate the formation of stable, small-sized liposomes or nanodiscs. These structures provide a membrane-like environment that is essential for the proper folding and function of the reconstituted protein.

The process typically involves solubilizing the purified membrane protein and the lipids (including DBPC) in a detergent. d-nb.info The detergent is then slowly removed, prompting the self-assembly of lipids into proteoliposomes, which are liposomes containing the embedded protein. d-nb.infobiorxiv.org The choice of lipid composition is critical, and the inclusion of short-chain lipids like DBPC can influence the physical properties of the artificial membrane, such as thickness and curvature, which in turn can affect the activity of the reconstituted protein. ku.dk

Table 2: Stages of Detergent-Mediated Membrane Protein Reconstitution

| Stage | Description | Reference |

|---|---|---|

| Solubilization | Purified membrane proteins and lipids are solubilized in a detergent solution to form mixed micelles. | d-nb.info |

| Detergent Removal | The detergent is gradually removed by methods like dialysis, dilution, or adsorption (e.g., using Bio-beads). | d-nb.infobiorxiv.org |

| Proteoliposome Formation | As the detergent is removed, the lipids self-assemble into bilayers, incorporating the membrane protein to form proteoliposomes. | d-nb.info |

Bioanalytical Techniques in Lipidomics Research

In the broader field of lipidomics, which aims to comprehensively analyze all lipids in a biological system, various bioanalytical techniques are employed. spectroscopyonline.com Mass spectrometry (MS) is the cornerstone technology in this field, often coupled with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE). spectroscopyonline.com

Dibutyroylphosphatidylcholine, dl- (DBPC) frequently serves as an internal standard in these analyses. researchgate.netnih.gov The addition of a known quantity of DBPC to a sample before extraction and analysis allows for the accurate quantification of other phospholipids. nih.govresearchgate.net Because it has short butyroyl chains, it typically elutes at a different time or has a distinct mass-to-charge ratio from the endogenous long-chain phospholipids, preventing interference with the measurement of the target analytes. nih.gov

The use of a suite of internal standards, including representatives from different lipid classes like DBPC for phosphatidylcholines, is a key strategy for achieving reliable and comparable results in lipidomics studies. researchgate.net This approach helps to correct for variations in ionization efficiency and other matrix effects that can occur during mass spectrometric analysis, thereby improving the accuracy of lipid quantification. spectroscopyonline.com

Molecular Interactions and Structural Characterization

Protein-Lipid Interactions at the Membrane Interface

The interface between the lipid bilayer and membrane-associated proteins is a dynamic environment governed by a complex interplay of non-covalent forces. DPC is instrumental in dissecting these interactions.

A significant, non-covalent force contributing to the stability of protein-lipid complexes is the cation-π interaction. This occurs between the positively charged trimethylammonium group of the phosphatidylcholine headgroup and the electron-rich aromatic side chains of amino acids such as tryptophan and tyrosine. Studies have demonstrated that these interactions are a common feature in the recognition of the phosphocholine (B91661) headgroup by proteins. The geometry of this interaction is crucial, with the cationic group of the lipid positioning itself directly above the face of the aromatic ring of the protein. The strength of this interaction is comparable to that of a classical salt bridge, highlighting its importance in the specific binding of phosphatidylcholine lipids to proteins.

The table below summarizes key aspects of cation-π interactions involving phosphatidylcholine headgroups.

| Interacting Groups | Amino Acid Residues Involved | Nature of Interaction | Significance |

| Trimethylammonium group of phosphocholine | Tryptophan, Tyrosine | Non-covalent, electrostatic | Specific recognition and binding of PC lipids to proteins |

Beyond cation-π interactions, classical electrostatic forces play a pivotal role in the association of proteins with lipid membranes. The zwitterionic nature of the phosphocholine headgroup, with its negatively charged phosphate (B84403) group and positively charged choline (B1196258) group, allows for a range of electrostatic interactions with charged and polar amino acid residues on the protein surface. These interactions are fundamental for the initial association and proper orientation of peripheral membrane proteins. The phosphate group can form salt bridges with basic residues like arginine and lysine, while the choline group can interact with acidic residues such as aspartate and glutamate.

The hydrophobic core of the lipid membrane is a primary determinant for the association and folding of integral membrane proteins. While DPC has short butyroyl chains, these hydrophobic moieties are critical for creating a non-polar environment that mimics the core of a biological membrane. These short chains can interact with the hydrophobic transmembrane domains of proteins, facilitating their solubilization and stabilization in a monomeric and active state. The use of short-chain phospholipids (B1166683) like DPC is particularly advantageous for preventing the aggregation of membrane proteins, which is a common challenge in their biochemical and structural characterization.

Structural Biology of Membrane-Associated Proteins

The determination of the three-dimensional structure of membrane proteins is essential for understanding their function at a molecular level. DPC has proven to be a valuable tool in several structural biology techniques.

X-ray crystallography has been the cornerstone of structural biology, and the crystallization of membrane proteins remains a formidable challenge. DPC has been instrumental in overcoming some of these hurdles. It can be used as a detergent to solubilize membrane proteins from their native environment and maintain their stability in solution. More importantly, DPC can be incorporated into the crystallization matrix, where it forms a lipidic environment around the protein that can promote the formation of well-ordered crystals. The small size of DPC micelles can be advantageous in allowing for favorable crystal packing interactions between protein molecules.

The table below presents examples of membrane proteins whose structures have been studied using techniques that may involve short-chain phospholipids like DPC.

| Protein | Organism | Function | Structural Biology Technique |

| OprM | Pseudomonas aeruginosa | Multidrug efflux pump | X-ray Crystallography |

| V-ATPase | Saccharomyces cerevisiae | Proton pump | Cryo-Electron Microscopy |

Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have emerged as powerful techniques for determining the structure of large and complex biological assemblies, including membrane proteins in their near-native lipid environment. DPC is used to form micelles or bicelles that encapsulate membrane proteins, providing a soluble and stable sample for cryo-EM analysis. This approach allows for the structural determination of proteins that are difficult to crystallize. Cryo-ET, in particular, can provide insights into the organization of proteins within a larger membrane context, a field where model membrane systems prepared with lipids like DPC are of significant value.

Computational Approaches to Molecular Interactions

Computational chemistry provides powerful tools to investigate the dynamic and intricate world of molecular interactions where experimental methods face limitations. meilerlab.org For Dibutyroylphosphatidylcholine, dl-, molecular dynamics (MD) simulations and related computational techniques are essential for elucidating its binding mechanisms and characterizing the subtle forces at play. meilerlab.orgarxiv.org These simulations model the physical movements of atoms and molecules over time, offering a high-resolution view of biomolecular events. meilerlab.orgbiorxiv.org Force fields, such as CHARMM and AMBER, are commonly used in these simulations to describe the potential energy of the system and the forces between particles, which is critical for accurately modeling lipid-protein interactions. nih.govresearchgate.net

While traditional molecular docking is a valuable tool, advanced computational methods like molecular dynamics (MD) simulations provide a more dynamic and detailed picture of how ligands such as Dibutyroylphosphatidylcholine, dl- bind to proteins. researchgate.net3ds.com Research has successfully used these computational approaches to identify specific binding events and the molecular features that drive them.

A notable example involves the human Phosphatidylcholine Transfer Protein (PC-TP), also known as StAR-related lipid transfer domain protein 2 (STARD2). researchgate.netacs.org X-ray crystallography studies have revealed that a specific engineered variant of this protein, N254Y/H258Y, binds Dibutyroylphosphatidylcholine, dl-. researchgate.netacs.orgresearchgate.netacs.org The binding occurs within a specific "cation-π motif" in the protein structure. acs.org Extensive, microsecond-long molecular dynamics simulations have been performed on STARD2 to understand the mechanism of lipid uptake from a bilayer into the protein's hydrophobic cavity. researchgate.netacs.org These simulations show that the process involves metastable states stabilized by interactions between the choline headgroup of the phosphatidylcholine and aromatic residues like tyrosine and tryptophan. acs.org

Table 1: Molecular Simulation Findings for Dibutyroylphosphatidylcholine, dl- Binding| Protein Target | Ligand | Key Binding Motif/Site | Computational/Experimental Method | Reference |

|---|---|---|---|---|

| STARD2/PC-TP (N254Y/H258Y variant) | Dibutyroylphosphatidylcholine, dl- | Cation-π motif | X-ray Crystallography, Molecular Dynamics (MD) Simulations | researchgate.netacs.org |

The binding of Dibutyroylphosphatidylcholine, dl- to proteins is orchestrated by a suite of non-covalent interactions, which, although individually weak, collectively confer stability and specificity. researchgate.net Computational analyses are indispensable for dissecting these forces. researchgate.netresearchgate.net

The most significant non-covalent interaction identified for choline-containing lipids like Dibutyroylphosphatidylcholine, dl- is the cation-π interaction. acs.orgresearchgate.net This force involves an electrostatic interaction between a positively charged group (the cation) and the electron-rich face of an aromatic ring system (the π system). researchgate.net In the context of Dibutyroylphosphatidylcholine, dl- binding, the quaternary ammonium (B1175870) group of the choline head acts as the cation, while the aromatic side chains of amino acids such as tyrosine or tryptophan provide the π system. acs.orgresearchgate.netacs.org

Table 2: Key Non-Covalent Interactions for Dibutyroylphosphatidylcholine, dl-| Interaction Type | Interacting Moiety on Dibutyroylphosphatidylcholine, dl- | Interacting Moiety on Protein | Primary Computational Method | Reference |

|---|---|---|---|---|

| Cation-π Interaction | Choline headgroup (quaternary ammonium cation) | Aromatic side chains (Tyrosine, Tryptophan) | Molecular Dynamics (MD) Simulations, Free Energy Perturbation | acs.orgresearchgate.net |

| Hydrophobic Interaction | Butyroyl acyl chains | Hydrophobic amino acid residues | Molecular Dynamics (MD) Simulations | researchgate.netresearchgate.net |

| Hydrogen Bonding | Phosphate group, Ester carbonyls | Polar/charged amino acid residues (e.g., Arginine) | Molecular Dynamics (MD) Simulations | researchgate.netresearchgate.netfrontiersin.org |

In Vitro and Model System Investigations

Utilization in Enzyme Activity Assays

Dibutyroylphosphatidylcholine (DBPC), as a short-chain phospholipid, is an extremely useful compound for analyzing the interfacial and substrate requirements of water-soluble lipolytic enzymes, particularly phospholipases. nih.gov Its ability to exist as monomers, micelles, or be incorporated into bilayer structures allows for detailed kinetic analysis of enzyme preferences. nih.gov The physical state of the substrate—whether it's in solution, a micelle, or a bilayer—can significantly modulate enzyme activity. mdpi.com

Enzyme activity assays are laboratory tests designed to determine the presence and quantity of an enzyme in a sample and are crucial for understanding its efficiency. chromakresearch.com These assays often measure the conversion of a substrate to a product, and techniques like fluorescence, absorbance, or chemiluminescence can be used for detection. chromakresearch.commdpi.com

The activity of phospholipases is highly dependent on the fatty acid chain length of the phospholipid substrate. escholarship.org Studies comparing various phosphatidylcholines have shown that enzyme activity increases as the acyl chain length decreases. escholarship.org For instance, phospholipase A2 demonstrates a notable increase in hydrolysis rate when acting on phospholipids (B1166683) with shorter chains. escholarship.org This trend is thought to reflect an optimization of the interfacial properties of the phospholipid, making it a better substrate for the enzyme. escholarship.org Similarly, phospholipase D can readily hydrolyze short-chain phosphatidylcholine analogs, such as 1,2-dioctanoyl-sn-glycero-3-phosphocholine, in the absence of detergents, which are often required for assays with long-chain lipids. nih.gov This provides a significant advantage in studying enzyme regulation without the confounding effects of detergents and high alcohol concentrations. nih.gov

Table 1: Effect of Phospholipid Chain Length on Phospholipase Activity

| Enzyme | Substrate | Relative Activity Trend | Reference |

|---|---|---|---|

| Phospholipase A2 | Phosphatidylcholines | Activity increases as chain length decreases (e.g., C12 > C14 > C16) | escholarship.org |

| Phospholipase C | Phosphatidylcholines & Phosphatidylethanolamines | Activity increases as chain length is reduced | escholarship.org |

| Phospholipase D | Short-Chain Phosphatidylcholine Analogs | Readily hydrolyzed in the absence of detergent | nih.gov |

Membrane Vesicle and Proteoliposome Studies

Membrane vesicles and proteoliposomes—liposomes into which membrane proteins have been incorporated—are essential model systems for studying the function of membrane proteins in a controlled lipid environment. mdpi.comd-nb.infonih.gov The reconstitution of purified membrane proteins into these artificial membranes allows for the detailed investigation of their activities, free from the complexity of native cell membranes. mdpi.comd-nb.info

Dibutyroylphosphatidylcholine has been instrumental in studies of phospholipid transport across membranes. A key application is in probing the activity of "flippases," proteins that facilitate the movement of phospholipids from one leaflet of the bilayer to the other. nih.govnih.gov Because of its water solubility and the inability of its polar headgroup to spontaneously cross the hydrophobic membrane core, radiolabeled sn-1,2-dibutyroylphosphatidylcholine (diC4PC) has been used as a probe to measure protein-mediated transport in microsomal vesicles from rat liver. nih.gov

In these studies, diC4PC was shown to enter the lumen of the microsomal vesicles in a time-dependent and saturable manner, indicative of protein-mediated transport. nih.gov The transport was inhibited by various treatments that affect protein integrity, confirming the involvement of a flippase. nih.gov This specific use of a short-chain phospholipid homolog provides a powerful method to assay transport that would be difficult with conventional long-chain lipids. nih.gov

Table 2: Investigation of diC4PC Transport in Rat Liver Microsomal Vesicles

| Condition/Inhibitor | Effect on diC4PC Transport | Inference | Reference |

|---|---|---|---|

| Time and Microsome Concentration | Transport was dependent on both factors | Process is not simple diffusion | nih.gov |

| Structural Analogs | Transport was inhibited | The transporter has substrate specificity | nih.gov |

| Protease Treatment | Transport was inhibited | The transporter is a protein | nih.gov |

| N-ethylmaleimide Treatment | Transport was inhibited | The protein contains essential sulfhydryl groups | nih.gov |

| Trinitrobenzenesulfonic acid Treatment | Transport was inhibited | The protein has accessible amino groups | nih.gov |

| Control PC Vesicles & Red Cell Membranes | No transport observed | The transport mechanism is specific to the microsomal membrane | nih.gov |

Characterization of Lipid Bilayers in Controlled Environments

The structure of a cell membrane is fundamentally a lipid bilayer, which acts as a barrier and a matrix for membrane proteins. frontiersin.orgethz.ch Model lipid bilayers are used extensively to understand the physical principles governing membrane structure and dynamics. ethz.ch Dibutyroylphosphatidylcholine, due to its short acyl chains, does not form stable bilayers on its own in aqueous solution; instead, it exists as monomers and forms micelles above its critical micelle concentration. nih.gov This property makes it a useful tool for studying the behavior of more complex, stable lipid bilayers in controlled settings.

DBPC can be used to investigate the process of phospholipid translocation, or "flip-flop," across a bilayer. researchgate.net This movement is essential for membrane biogenesis and maintaining lipid asymmetry. researchgate.netresearchgate.net In biogenic membranes like the endoplasmic reticulum, flip-flop is a rapid, protein-mediated process. researchgate.net Studies using spin-labeled phospholipids in vesicles have shown that water-soluble diC4PC does not compete with the translocation of amphiphilic phospholipids. researchgate.net This finding suggests that the translocation mechanism has a low specificity for the soluble lipid, allowing diC4PC to be used as a probe without significantly disrupting the fundamental transport processes of bilayer-forming lipids. researchgate.net Its water solubility allows it to be easily added to or removed from the external solution, enabling precise control in experiments designed to characterize the permeability and transport properties of pre-formed lipid bilayers and vesicles. nih.govresearchgate.net

Table 3: Physical States of Phosphatidylcholines in Aqueous Solution

| Phospholipid Type | Typical Acyl Chain Length | Predominant State in Aqueous Solution | Primary Use in Bilayer Studies |

|---|---|---|---|

| Short-Chain (e.g., Dibutyroylphosphatidylcholine) | 4 carbons | Monomers / Micelles | Probe for transport and enzyme activity nih.govnih.gov |

| Medium-Chain (e.g., Dioctanoylphosphatidylcholine) | 8 carbons | Micelles | Substrate for enzyme assays nih.gov |

| Long-Chain (e.g., Dipalmitoylphosphatidylcholine) | 16 carbons | Stable Bilayers (Vesicles/Liposomes) | Forms the primary structure of model membranes nih.gov |

Future Directions in Dibutyroylphosphatidylcholine Research

Advancements in Methodological Development for Lipidomics and Membrane Studies

The future of lipid research is intrinsically linked to the development of more sophisticated analytical techniques. While lipidomics has made significant strides, particularly with advancements in mass spectrometry and chromatography, there remains a need for methods that can provide a more comprehensive and quantitative analysis of lipids in biological systems. nih.govmdpi.comelsevierpure.com

One of the key challenges in lipidomics is the sheer complexity and diversity of lipid species. nih.gov Future methodological developments will likely focus on improving the separation and detection of a wider range of lipids with greater sensitivity and accuracy. This includes the development of novel chromatography techniques and mass spectrometry platforms capable of resolving isomeric and isobaric lipid species. nih.govmdpi.com

The use of radiolabeled lipid analogs, such as radiolabeled DBPC, has been a valuable tool for studying lipid translocation across membranes. cornell.eduox.ac.uk This technique allows for the direct measurement of lipid movement by tracking the radioactivity associated with vesicles. ox.ac.uk Future advancements in this area could involve the development of new radiolabels with improved properties or the combination of radiolabeling with other techniques to provide a more detailed picture of lipid dynamics.

Another promising area of development is the use of solvatochromic dyes, which are fluorescent probes that change their fluorescence wavelength based on the polarity of their environment. frontiersin.org These dyes are particularly useful for studying the heterogeneity of lipid membranes in living cells. frontiersin.org Integrating the use of such dyes with studies involving DBPC could provide novel insights into how short-chain lipids influence membrane organization and polarity.

Furthermore, the development of automated data normalization platforms and the use of reference materials are expected to improve the reproducibility and comparability of lipidomics data across different studies and laboratories. mdpi.com

Elucidating Complex Protein-Lipid-Membrane Systems

A central focus of future research will be to unravel the intricate interactions between proteins, lipids, and membranes, a system where DBPC serves as a valuable model component. plos.orgmdpi.com Understanding these interactions is crucial, as they govern a vast array of cellular processes. cam.ac.uk

Giant plasma membrane vesicles (GPMVs) have emerged as a powerful model system for studying the lateral organization of biological membranes. levental-lab.com These vesicles maintain the compositional complexity and protein content of native cell membranes, allowing for the investigation of lipid-driven domain formation and protein partitioning in a more controlled environment. levental-lab.com The use of DBPC in GPMV studies can help to dissect the role of specific lipid properties, such as acyl chain length, in modulating these processes.

Advanced mass spectrometry techniques, such as high-energy native mass spectrometry (HE-nMS), are enabling researchers to identify the specific lipids that directly interact with membrane proteins. nih.gov This approach involves the gentle delipidation of protein-lipid complexes to identify the bound lipids and assess their role in maintaining the protein's oligomeric state. nih.gov Incorporating DBPC into such studies can provide insights into the specificity of protein-lipid interactions and how they are influenced by the presence of short-chain phospholipids (B1166683).

The study of lipid transfer proteins (LTPs), which facilitate the movement of lipids between membranes, is another critical area of research. acs.orgresearchgate.net DBPC can be used as a model substrate to investigate the mechanisms of these proteins, including how they recognize, bind, and transport specific lipids. researchgate.net

The table below summarizes key research findings related to the elucidation of protein-lipid-membrane systems:

| Research Area | Key Findings | References |

| Protein-Membrane Binding | Electrostatic interactions and hydrophobic insertion of amino acid residues are key drivers of protein binding to anionic phospholipids. | plos.org |

| Lipid-Mediated Bilayer Perturbations | Cholesterol can enhance bilayer disruptions induced by certain peptides, while phosphatidylethanolamine (B1630911) can suppress them. | mdpi.com |

| Lipid-Protein Interactions | Specific lipids can modulate the structure and function of membrane proteins, including their oligomeric state. | nih.gov |

| Lipid Rafts and Domain Formation | The molecular structure of sterols influences their ability to induce phase separation and the curvature of the resulting lipid domains. | nih.gov |

Integration of Computational and Experimental Approaches for Mechanistic Understanding

The synergy between computational modeling and experimental research is poised to revolutionize our understanding of lipid and membrane biology. Molecular dynamics (MD) simulations, in particular, offer a powerful tool to investigate the behavior of lipids and their interactions with proteins at an atomic level of detail, complementing experimental observations. acs.orgacs.org

MD simulations can be used to model the behavior of DBPC in lipid bilayers, providing insights into how its short acyl chains affect membrane properties such as fluidity, thickness, and curvature. These simulations can also be used to study the translocation of DBPC across membranes, helping to elucidate the energetic barriers and the role of membrane proteins in this process. acs.org

A significant challenge in computational modeling is the accurate representation of the complex forces that govern molecular interactions. The development of more sophisticated force fields, such as the polarizable MARTINI coarse-grain model, is improving the ability of simulations to capture subtle effects like cation-π interactions between choline (B1196258) headgroups and aromatic amino acid residues. acs.org

Free energy perturbation (FEP) is a computational technique that can be used to calculate the energetic contributions of specific interactions, such as those between a lipid and a protein. acs.orgresearchgate.net This method has been used to quantify the contribution of cation-π interactions to the binding of phosphatidylcholine to a lipid transfer protein. acs.org Applying FEP to systems containing DBPC could provide a quantitative understanding of how its unique structure influences its interactions with proteins and other lipids.

The integration of computational and experimental approaches is exemplified by studies that combine MD simulations with experimental techniques like atomic force microscopy (AFM) and X-ray crystallography. mdpi.comcam.ac.uk This integrated approach allows researchers to validate computational models against experimental data and to use simulations to interpret experimental findings at a molecular level.

The following table highlights the integration of computational and experimental approaches:

| Integrated Approach | Application | References |

| MD Simulations and Free Energy Calculations | Elucidating the mechanism of lipid uptake by transfer proteins. | acs.orgresearchgate.net |

| MD Simulations and X-ray Crystallography | Determining the structure of membrane proteins and their interactions with lipids. | cam.ac.uk |

| MD Simulations and Atomic Force Microscopy | Investigating peptide-induced bilayer perturbations and the role of lipid composition. | mdpi.com |

| Coarse-Grain Simulations and Experimental Validation | Studying the binding of peripheral proteins to lipid bilayers. | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.